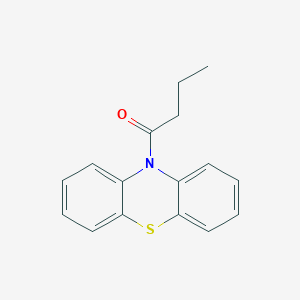
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide, also known as MINA, is a small molecule compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing cell death and preventing cell proliferation. In neuroscience, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have neuroprotective effects and may be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to modulate the immune response and may be used to treat autoimmune disorders.
Wirkmechanismus
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to act as a protein kinase inhibitor. Specifically, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2 activity, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide can induce cell death and prevent cell proliferation.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In cancer cells, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide induces apoptosis (cell death) by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. In neurons, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to protect against oxidative stress and prevent the accumulation of beta-amyloid, a protein associated with Alzheimer's disease. In the immune system, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to modulate cytokine production and inhibit T cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. Additionally, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have low toxicity and is well tolerated in animal models. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide research. One area of interest is the development of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide and its potential applications in various scientific research fields. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide in humans.
Synthesemethoden
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-8-12(15-20-9)14-13(17)7-6-10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSASBWJHVSZKJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)





![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)